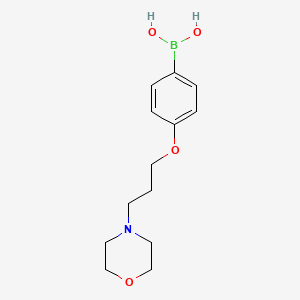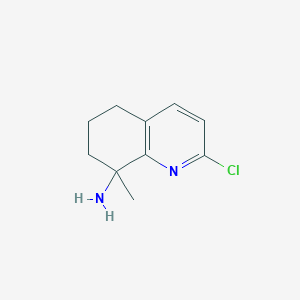
2-Chloro-5,6,7,8-tetrahydro-8-methyl-8-quinolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5,6,7,8-tetrahydro-8-methyl-8-quinolinamine is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,6,7,8-tetrahydro-8-methyl-8-quinolinamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted aniline with a chloroacetyl chloride, followed by cyclization in the presence of a base. The reaction conditions often require careful temperature control and the use of solvents like acetonitrile or dichloromethane.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of catalysts and alternative solvents can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5,6,7,8-tetrahydro-8-methyl-8-quinolinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5,6,7,8-tetrahydro-8-methyl-8-quinolinamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5,6,7,8-tetrahydro-8-methyl-8-quinolinamine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial and anticancer effects. The exact pathways and targets can vary depending on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine: Another quinoline derivative with similar biological activities.
5,7-Dichloro-8-hydroxy-2-methylquinoline: Known for its antimicrobial properties.
8-Methylquinoline: A simpler quinoline derivative with various applications in chemical synthesis.
Uniqueness
2-Chloro-5,6,7,8-tetrahydro-8-methyl-8-quinolinamine stands out due to its specific substitution pattern, which can confer unique biological activities and chemical reactivity. Its potential for diverse applications in medicinal chemistry and industry makes it a compound of significant interest.
Properties
Molecular Formula |
C10H13ClN2 |
|---|---|
Molecular Weight |
196.67 g/mol |
IUPAC Name |
2-chloro-8-methyl-6,7-dihydro-5H-quinolin-8-amine |
InChI |
InChI=1S/C10H13ClN2/c1-10(12)6-2-3-7-4-5-8(11)13-9(7)10/h4-5H,2-3,6,12H2,1H3 |
InChI Key |
INIHKKKQDGXERK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2=C1N=C(C=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


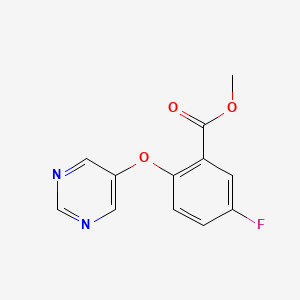
![(R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 2HCl](/img/structure/B13985587.png)

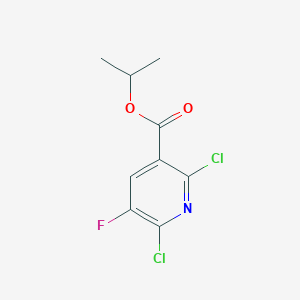
![N-[1,3-dioxo-2-phenyl-3-(3-pyridinyl)propyl]-3-pyridinecarboxamide](/img/structure/B13985610.png)
![Methyl 4-[bis(2-methylpropyl)amino]-4-oxobutanoate](/img/structure/B13985611.png)

![3-benzyl-2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B13985628.png)

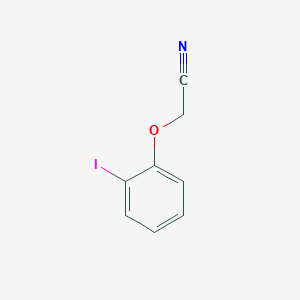
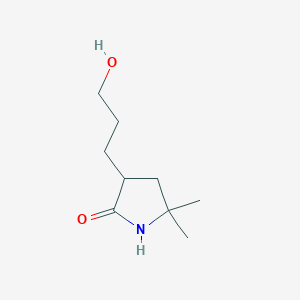
![1-Chloro-4-{[(trichloromethyl)disulfanyl]methyl}benzene](/img/structure/B13985648.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,7-dihydrofuro[3,4-b]pyridine](/img/structure/B13985655.png)
